4,4'-Diisopropyl-2,2'-bipyridine
Overview
Description
4,4’-Diisopropyl-2,2’-bipyridine is an organic compound with the molecular formula C16H20N2. It is a derivative of bipyridine, where two pyridine rings are connected at the 2-position and substituted with isopropyl groups at the 4-position. This compound is known for its ability to act as a ligand, forming complexes with various metal ions, which makes it valuable in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diisopropyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, where 4-bromo-2-isopropylpyridine is reacted with a copper catalyst under high-temperature conditions to form the bipyridine structure . Another approach involves the Suzuki coupling reaction, where 4-bromo-2-isopropylpyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 4,4’-Diisopropyl-2,2’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diisopropyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in an alcohol solvent at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents under reflux conditions.
Major Products
Scientific Research Applications
4,4’-Diisopropyl-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Diisopropyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The specific molecular targets and pathways depend on the metal ion and the type of reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Dimethyl-2,2’-bipyridine: Similar to 4,4’-Diisopropyl-2,2’-bipyridine but with methyl groups instead of isopropyl groups, affecting its steric and electronic properties.
4,4’-Di-tert-butyl-2,2’-bipyridine: Contains tert-butyl groups, providing greater steric hindrance and different solubility characteristics.
Uniqueness
4,4’-Diisopropyl-2,2’-bipyridine is unique due to its specific steric and electronic properties imparted by the isopropyl groups. These properties influence its coordination behavior and reactivity, making it suitable for specific catalytic applications where other bipyridine derivatives may not perform as effectively .
Properties
IUPAC Name |
4-propan-2-yl-2-(4-propan-2-ylpyridin-2-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-11(2)13-5-7-17-15(9-13)16-10-14(12(3)4)6-8-18-16/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXQJERCPOHZOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279555 | |
Record name | 4,4′-Bis(1-methylethyl)-2,2′-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33354-81-3 | |
Record name | 4,4′-Bis(1-methylethyl)-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33354-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-Bis(1-methylethyl)-2,2′-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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